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cat. No.: B1291575

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the comprehensive analytical approach for the structural
elucidation of 1-(2-Bromophenyl)-5-chloro-1-oxopentane. In the absence of direct
experimental data in publicly available literature, this document provides a detailed predictive
analysis of its spectroscopic characteristics. The methodologies described herein are based on
established principles of organic spectroscopy and data from analogous structures. This guide
serves as a robust framework for researchers engaged in the synthesis, characterization, and
application of novel halogenated ketones in drug discovery and development.

Introduction

1-(2-Bromophenyl)-5-chloro-1-oxopentane is a halogenated aromatic ketone with potential
applications in medicinal chemistry and organic synthesis. Its precise molecular structure is
fundamental to understanding its chemical reactivity, biological activity, and potential as a
scaffold in drug design. This document details the expected outcomes from key analytical
techniques essential for its structural confirmation: Nuclear Magnetic Resonance (NMR)
Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Predicted Physicochemical Properties
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A summary of the basic chemical properties of the target compound is presented in Table 1.

Property Value Source

] 1-(2-Bromophenyl)-5-chloro-1-
Chemical Name N/A
oxopentane

1-Pentanone, 1-(2-
Synonyms [1][2]
bromophenyl)-5-chloro-

CAS Number 487058-92-4 [1][2]
Molecular Formula C11H12BrCIO [2][3]
Molecular Weight 275.57 g/mol [2][3]

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for 1-(2-Bromophenyl)-5-
chloro-1-oxopentane, derived from the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

The predicted proton NMR spectrum would exhibit distinct signals for the aromatic and aliphatic
protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine
atom and the carbonyl group on the aromatic ring, and the chlorine atom on the alkyl chain.
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)

Aromatic H (adjacent
~76-7.38 Doublet of doublets 1H

to C-Br)

_ Remaining Aromatic

~72-75 Multiplet 3H

H's
~3.6 Triplet 2H -CHz-Cl
~3.0 Triplet 2H -CO-CHa-
~18-20 Multiplet 2H -CH2-CH2-CH2-

The carbon NMR spectrum will provide information on the number of unique carbon

environments. The carbonyl carbon is expected at the lowest field.

Chemical Shift (6, ppm) Assighment

~ 198 - 202 C=0

~ 138 - 140 Aromatic C-CO
~120- 135 Aromatic CH & C-Br
~44 - 46 -CH2-Cl

~35-38 -CO-CHpa-

~28-32 -CH2-CH2-CHz-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, which aids in confirming the elemental composition and connectivity.
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lon Calculated m/z
[M+H]* 274.9836
[M+Na]* 296.9655

The molecule is expected to undergo characteristic fragmentation patterns for ketones and

halogenated compounds.[4][5] The presence of bromine (isotopes 7°Br and 81Br in ~1:1 ratio)

and chlorine (isotopes 3°Cl and 3’Cl in ~3:1 ratio) will result in characteristic isotopic patterns for

fragments containing these atoms.

o Alpha-cleavage: Cleavage of the bond between the carbonyl group and the pentyl chain, and

the bond between the carbonyl group and the bromophenyl ring.

o McLafferty Rearrangement: Possible if the alkyl chain is long enough.

e Loss of Halogens: Fragmentation involving the loss of Br, Cl, HBr, and HCI.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Frequency (cm™?) Intensity Assighment

~ 3100 - 3000 Medium Aromatic C-H stretch

~ 2960 - 2850 Medium Aliphatic C-H stretch

1685 Strong Aromatic Ketone C=0
stretch[6][7]

~ 1600 - 1450 Medium to Weak Aromatic C=C stretch[8]

~ 750 - 700 Strong C-Br stretch

~ 800 - 600 Strong C-Cl stretch[9]

Experimental Protocols
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The following are detailed experimental protocols that would be employed for the structure
elucidation of 1-(2-Bromophenyl)-5-chloro-1-oxopentane.

Synthesis

A plausible synthetic route would involve the Friedel-Crafts acylation of bromobenzene with 5-
chlorovaleryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Bromobenzene

G-Chlorovaleryl Chloride)—b Friedel-Crafts Acylation 1-(2-Bromophenyl)-5-chloro-1-oxopentane

Synthesized Compound

Determine Molecular Weight
& Fragmentation

dentify Functional Groups Deterinine C-H Framework

\4

Mass Spectrometry (MS) Infrared (IR) Spectroscopy NMR Spectroscopy (*H, 13C)

Combined Spectroscopic Data Analysis

onsistent Data

Structure Confirmed:

1-(2-Bromophenyl)-5-chloro-1-oxopentane
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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